molecular formula C14H12N2O3S B2598283 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide CAS No. 1219915-35-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide

Cat. No.: B2598283
CAS No.: 1219915-35-1
M. Wt: 288.32
InChI Key: OOARDVZBITXGRT-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from appropriate thioamide and α-haloketone precursors.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiazole rings through a condensation reaction with an appropriate aldehyde or ketone, followed by dehydration to form the enamine linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the enamine linkage, converting it to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the benzodioxole and thiazole moieties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream pathways.

Comparison with Similar Compounds

  • (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(thiazol-2-yl)prop-2-enamide
  • (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-methylthiazol-2-yl)prop-2-enamide

Uniqueness: The presence of the 3-methyl group on the thiazole ring in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide distinguishes it from other similar compounds. This methyl group can influence the compound’s binding affinity and specificity for its molecular targets, as well as its overall chemical reactivity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARDVZBITXGRT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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